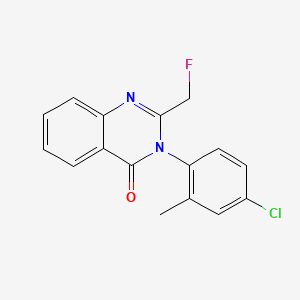
4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinazolinones.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-o-tolyl isocyanate: Shares the 4-chloro-o-tolyl group but differs in its isocyanate functionality.
4-Chloro-o-tolyloxyacetic acid: Contains the 4-chloro-o-tolyl group with an acetic acid moiety.
Uniqueness
4(3H)-Quinazolinone, 3-(4-chloro-o-tolyl)-2-fluoromethyl- is unique due to the combination of the quinazolinone core with the 4-chloro-o-tolyl and 2-fluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
69123-67-7 |
|---|---|
Formule moléculaire |
C16H12ClFN2O |
Poids moléculaire |
302.73 g/mol |
Nom IUPAC |
3-(4-chloro-2-methylphenyl)-2-(fluoromethyl)quinazolin-4-one |
InChI |
InChI=1S/C16H12ClFN2O/c1-10-8-11(17)6-7-14(10)20-15(9-18)19-13-5-3-2-4-12(13)16(20)21/h2-8H,9H2,1H3 |
Clé InChI |
FOIWLRLDLPGAKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N2C(=NC3=CC=CC=C3C2=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B12840413.png)
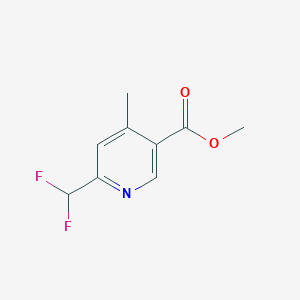
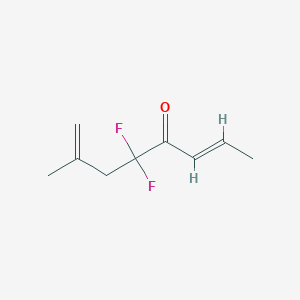
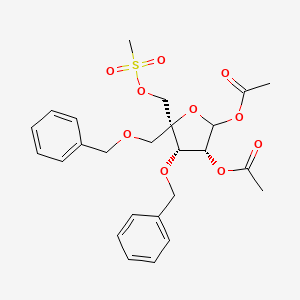
![1-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12840443.png)
![5-Trifluoromethyl-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12840446.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12840452.png)
![(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B12840464.png)
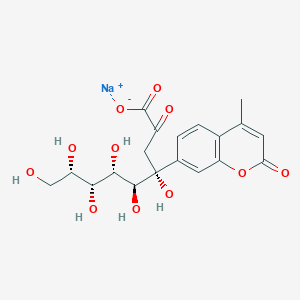


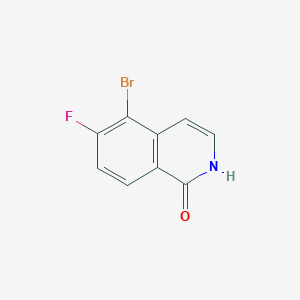
![5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12840486.png)

